molecular formula C13H16ClNO2 B2618572 Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate CAS No. 2248337-86-0

Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate

Cat. No. B2618572
CAS RN: 2248337-86-0
M. Wt: 253.73
InChI Key: ZGEAVMHAPSSECO-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole and has a unique chemical structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate is not fully understood, but several studies have suggested that it works by inhibiting certain enzymes and signaling pathways in the body. For example, one study reported that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate inhibits the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators in the body. Another study suggested that this compound inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate has been shown to have several biochemical and physiological effects in the body. For example, one study reported that this compound induces apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. Another study suggested that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate reduces the production of inflammatory mediators in the body, which can help to alleviate inflammation-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity against cancer cells and other disease targets, while having minimal effects on healthy cells. However, one limitation of using Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate and its potential applications in various fields of science.

Synthesis Methods

The synthesis of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate involves the reaction of indole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base. The reaction is carried out at room temperature and the final product is obtained after purification through column chromatography. This method has been reported in several research articles and is considered an efficient way to synthesize Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate.

Scientific Research Applications

Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate exhibits significant anti-cancer activity against various types of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as for its antimicrobial and antiviral properties.

properties

IUPAC Name

tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)9-6-8-4-5-15-11(8)7-10(9)14/h6-7,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEAVMHAPSSECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C2C(=C1)CCN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate

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